

Application Notes and Protocols for S-1360 in HIV Replication Assays

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Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

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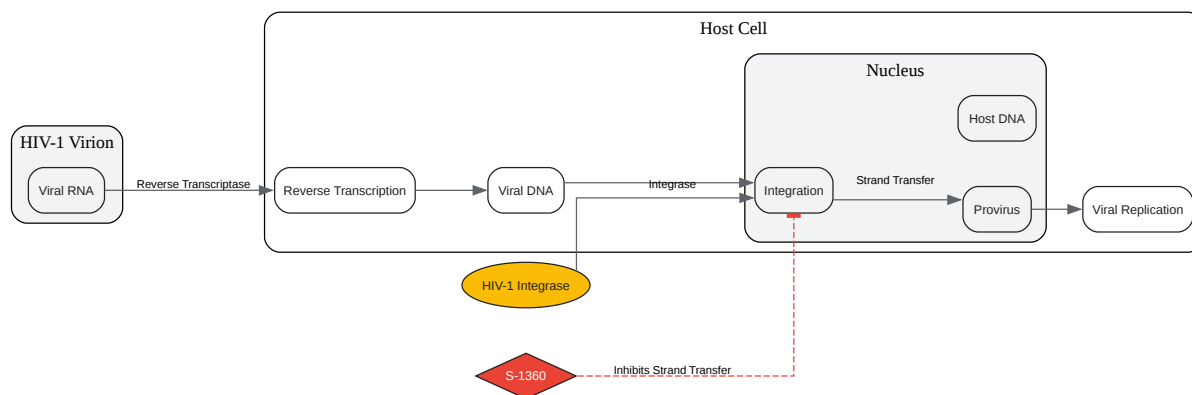
For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 is a potent and selective non-catalytic site integrase inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). It specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication.^{[1][2]} Developed by Shionogi-GlaxoSmithKline, S-1360 was the first HIV-1 integrase inhibitor to advance into clinical trials.^{[2][3]} Although its development was ultimately halted due to challenges with in vivo efficacy and pharmacokinetics, the study of S-1360 has provided valuable insights into the inhibition of HIV-1 integrase.^[1] These application notes provide detailed protocols for utilizing S-1360 in various HIV replication assays to assess its antiviral activity and mechanism of action.

Mechanism of Action of S-1360

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. S-1360 acts as a strand transfer inhibitor. It chelates the divalent metal ions (Mg^{2+} or Mn^{2+}) in the active site of the integrase enzyme, thereby blocking the covalent linkage of the processed viral DNA ends into the host DNA. This effectively halts the integration process and prevents the establishment of a productive infection.



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Caption: Mechanism of S-1360 action in the HIV-1 replication cycle.

Quantitative Data for S-1360

The following tables summarize the in vitro activity of S-1360 against HIV-1.

Table 1: In Vitro Anti-HIV-1 Activity of S-1360

Parameter	Value	Cell Line	Virus Strain	Assay Method	Reference
IC ₅₀	20 nM	-	Purified HIV-1 Integrase	Enzyme Assay	
EC ₅₀	200 nM	MT-4	HIV-1 IIIB	MTT Assay	
CC ₅₀	12 µM	MT-4	HIV-1 IIIB	MTT Assay	

Table 2: Antiviral Spectrum of S-1360

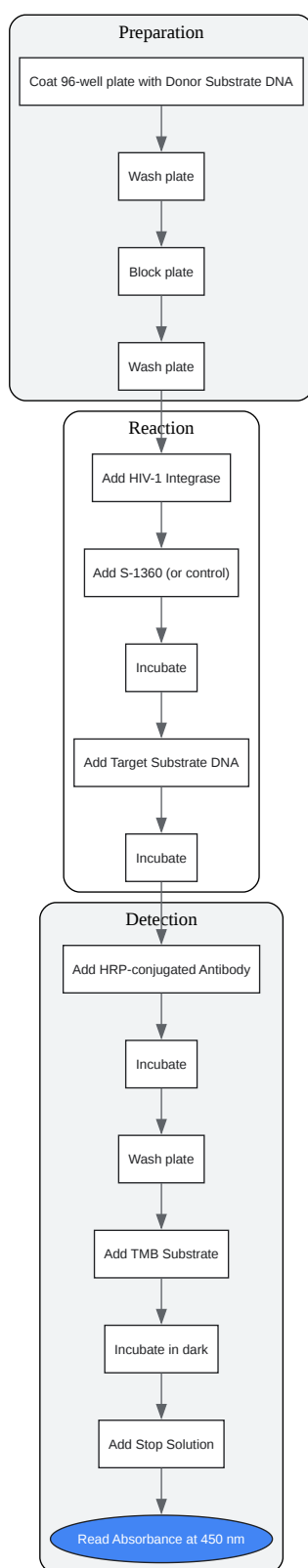
HIV-1 Strain Type	Activity	Reference
X4 tropic strains	Active	
R5 tropic strains	Active	
NRTI-resistant variants	Active	
NNRTI-resistant variants	Active	
PI-resistant variants	Active	

Experimental Protocols

Herein are detailed protocols for assays commonly used to evaluate the anti-HIV-1 activity of integrase inhibitors like S-1360.

Protocol 1: HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step catalyzed by purified recombinant HIV-1 integrase.



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Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Materials:

- Recombinant HIV-1 Integrase
- Donor substrate DNA (biotin-labeled)
- Target substrate DNA (DIG-labeled)
- S-1360
- Streptavidin-coated 96-well plates
- Assay buffer
- Wash buffer
- Blocking buffer
- Anti-DIG-HRP antibody
- TMB substrate
- Stop solution (e.g., 1N H₂SO₄)
- Plate reader

Procedure:

- Plate Preparation:
 - Coat streptavidin-coated 96-well plates with biotin-labeled donor substrate DNA by incubating for 1 hour at 37°C.
 - Wash the wells three times with wash buffer.
 - Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
 - Wash the wells three times with reaction buffer.

- Enzyme and Inhibitor Addition:
 - Add 100 μ L of reaction buffer containing HIV-1 integrase to each well.
 - Add serial dilutions of S-1360 (or a vehicle control) to the wells.
 - Incubate for 30 minutes at 37°C to allow for inhibitor binding to the integrase.
- Strand Transfer Reaction:
 - Initiate the strand transfer reaction by adding the DIG-labeled target substrate DNA to each well.
 - Incubate the plate for 1-2 hours at 37°C.
- Detection:
 - Wash the wells five times with wash buffer.
 - Add HRP-conjugated anti-DIG antibody to each well and incubate for 1 hour at room temperature.
 - Wash the wells five times with wash buffer.
 - Add TMB substrate and incubate in the dark for 15-30 minutes.
 - Stop the reaction by adding the stop solution.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percent inhibition of integrase activity for each concentration of S-1360 compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cell-Based HIV-1 Replication Assay (MTT Assay)

This assay measures the cytopathic effect of HIV-1 on susceptible T-cell lines (e.g., MT-4 cells) and the protective effect of antiviral compounds. Cell viability is determined using the MTT colorimetric method.

Materials:

- MT-4 cells
- HIV-1 stock (e.g., HIV-1 IIIB)
- S-1360
- RPMI-1640 medium supplemented with 10% FBS and antibiotics
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- CO₂ incubator

Procedure:

- Cell Plating:
 - Seed MT-4 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium.
- Compound Addition:
 - Prepare serial dilutions of S-1360 in culture medium.
 - Add 50 μ L of the diluted compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.

- Virus Infection:
 - Add 50 μ L of HIV-1 stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and compound. Do not add virus to the cell control wells.
- Incubation:
 - Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
- MTT Staining:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization:
 - Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - Incubate the plate overnight at room temperature in the dark.
- Data Acquisition:
 - Measure the absorbance at 570 nm with a reference wavelength of 650 nm.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of S-1360.
 - Determine the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) for compound toxicity.
 - The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Protocol 3: HIV-1 p24 Antigen Assay

This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

- HIV-1 p24 antigen ELISA kit
- Supernatants from HIV-1 infected cell cultures treated with S-1360 (from an experiment similar to Protocol 2)
- Plate reader

Procedure:

- Follow the manufacturer's instructions for the specific HIV-1 p24 antigen ELISA kit.
- Briefly, coat the ELISA plate with a capture antibody specific for p24.
- Add cell culture supernatants (containing p24) and standards to the wells.
- Incubate to allow p24 to bind to the capture antibody.
- Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
- Incubate and wash again.
- Add the enzyme substrate and measure the resulting color change using a plate reader.
- Quantify the p24 concentration in the samples by comparing their absorbance to the standard curve.
- Calculate the percent inhibition of p24 production for each S-1360 concentration and determine the EC₅₀.

Conclusion

S-1360 is a valuable tool for studying the mechanism of HIV-1 integrase inhibition. The protocols provided here offer standardized methods to evaluate its in vitro efficacy and to characterize other potential integrase inhibitors. While S-1360's clinical development was halted, its story underscores the importance of favorable pharmacokinetic profiles for in vivo efficacy, a critical consideration for all drug development professionals in the field. Preclinical studies of S-1360 showed plausible pharmacological and safety results in animal models, but these did not translate to sufficient efficacy in human trials.

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